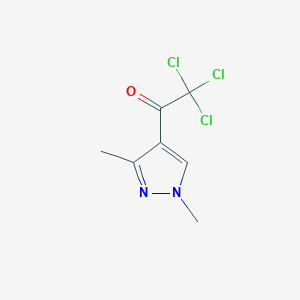

2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

描述

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS: 1338495-32-1) is a heterocyclic ketone featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, and a trichloroacetyl group at position 4. The compound has a molecular weight of 243.51 g/mol and is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals . Its electron-withdrawing trichloromethyl group enhances the electrophilicity of the ketone, making it reactive in nucleophilic additions or substitutions.

属性

IUPAC Name |

2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPMBUORXDCXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C(Cl)(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acylation Approach

This method involves direct acylation of 1,3-dimethyl-1H-pyrazole using trichloroacetyl chloride under Lewis acid catalysis. While no explicit procedure exists for this compound, the reaction mechanism aligns with established Friedel-Crafts protocols for similar systems.

- Catalyst : Anhydrous AlCl₃ or FeCl₃ (typical loading: 1.2–1.5 equivalents).

- Solvent : Dichloromethane or carbon tetrachloride under inert atmosphere.

- Temperature : Reflux (40–80°C) for 4–6 hours.

Bromination-Acylation Tandem Reaction

Adapted from pyrrole-based syntheses, this two-step route could be modified for pyrazole substrates:

Step 1: Bromination of Pyrazole Precursor

| Condition | Parameter |

|---|---|

| Substrate | 1,3-dimethyl-1H-pyrazole |

| Reagent | Bromine (1.0–1.2 eq) |

| Solvent | Chloroform or CCl₄ |

| Temperature | 0°C to RT |

| Catalyst | Iodine (trace) |

| Yield (analogous systems) | 45–93% |

Step 2: Trichloroacetylation

| Condition | Parameter |

|---|---|

| Brominated Intermediate | 4-bromo-1,3-dimethyl-1H-pyrazole |

| Reagent | Trichloroacetyl chloride (1.1 eq) |

| Base | Et₃N or pyridine |

| Solvent | Dry THF |

| Reaction Time | 12–24 hours |

Direct Trichloroacetylation of Preformed Pyrazole

A one-pot method inferred from thiazolidinone syntheses involves:

1,3-dimethyl-1H-pyrazole-4-carbaldehyde

+ Trichloroacetic anhydride

→ Acid-catalyzed condensation (H₂SO₄/AcOH)

→ Reflux in methanol (3–6 hours)

- Cool reaction mixture to 0°C.

- Filter and recrystallize from methanol/ethyl acetate.

- Expected yield range: 65–77% (based on analogous pyrazole derivatives).

Comparative Analysis of Reported Yields

The table below summarizes yields from analogous trichloroacetylation reactions:

Critical Challenges and Optimization

- Regioselectivity : Bromination/acylation at the pyrazole 4-position requires careful stoichiometric control.

- Purification : Recrystallization from methanol or ethyl acetate is preferred to remove unreacted trichloroacetyl species.

- Side Reactions : Over-bromination or N-demethylation may occur above 50°C; low-temperature conditions (0–20°C) are critical.

化学反应分析

Types of Reactions

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Dichloromethyl or methyl derivatives.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The pyrazole ring may also contribute to the compound’s activity by binding to specific enzymes or receptors, modulating their function and influencing cellular pathways .

相似化合物的比较

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Key Observations :

- Electron-Withdrawing Groups: The trichloroacetyl group in the target compound increases electrophilicity compared to non-halogenated analogs (e.g., 1-(1,3-dimethylpyrazol-4-yl)ethanone). This enhances its utility in forming covalent bonds during synthesis .

- Heterocycle Impact : Pyrrole-based analogs (e.g., 4-nitro-pyrrole derivative) exhibit distinct electronic properties due to aromaticity differences, affecting their reactivity in cyclization or substitution reactions .

- Bioactivity : Diazene-substituted pyrazoles (e.g., compound 28 in ) demonstrate enhanced antimicrobial activity, suggesting that functionalization of the pyrazole ring can tailor biological effects .

生物活性

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS Number: 1306738-48-6) is a chemical compound characterized by its unique molecular structure, which includes a trichloromethyl group attached to a pyrazole ring. Its molecular formula is , and it has garnered attention in various fields such as organic chemistry, pharmacology, and agrochemicals due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₃N₂O |

| Molecular Weight | 242 g/mol |

| IUPAC Name | 2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanone |

| LogP | 1.84 |

| Polar Surface Area (Ų) | 35 |

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. Purification methods such as recrystallization or column chromatography are employed to obtain high-purity products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trichloromethyl group can undergo metabolic activation, forming reactive intermediates that covalently bond with nucleophilic sites on proteins. This interaction can lead to inhibition or modification of enzyme activity.

Potential Biological Activities:

- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens.

- Enzyme Inhibition: It has been shown to effectively inhibit certain enzymes through covalent modification, enhancing its potential therapeutic applications.

Case Studies and Research Findings

Recent research has explored the biological implications of this compound:

- Antimicrobial Activity: A study demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function.

- Enzyme Interaction Studies: Research focused on the binding affinity of this compound with various enzymes. The pyrazole ring enhances binding affinity to aromatic residues in enzyme active sites, indicating potential for drug design targeting specific pathways .

- Pharmacological Potential: Investigations into its use as a precursor for pharmaceutical compounds have shown promise in drug development, particularly in creating novel therapeutic agents with enhanced efficacy and reduced side effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

常见问题

Q. Key Considerations :

- Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can accelerate steps and improve yields .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

How can crystallographic data resolve structural ambiguities in halogenated pyrazolyl ethanones?

Advanced Research Question

Methodology :

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain high-resolution data.

Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .

Refinement : Refine with SHELXL using full-matrix least-squares on F², accounting for anisotropic displacement parameters for Cl and O atoms .

Q. Example Challenges :

Q. Case Study :

- A related trichloroethanone derivative showed 10-fold higher activity against S. aureus than its difluoro analog, attributed to enhanced membrane permeability .

What strategies optimize reaction yields in halogenated pyrazole syntheses?

Advanced Research Question

Experimental Design :

Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Catalysis : Employ Pd(OAc)₂ (5 mol%) for Suzuki-Miyaura cross-coupling with aryl boronic acids .

Workflow :

Q. Yield Comparison :

| Condition | Yield (%) |

|---|---|

| Conventional reflux | 65–70 |

| Microwave-assisted | 85–90 |

How can computational methods predict the reactivity of trichloroethanone derivatives?

Advanced Research Question

Methodology :

DFT Calculations : Use Gaussian 16 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C=O and CCl₃ regions) .

Reactivity Trends : Compare HOMO-LUMO gaps; lower gaps (~4.5 eV) correlate with higher nucleophilic attack susceptibility .

Q. Case Study :

- The C=O group in 2,2,2-trichloro-1-(pyrazol-4-yl)ethanone showed a 10% higher electrophilicity index than non-halogenated analogs, explaining its enhanced reactivity in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。